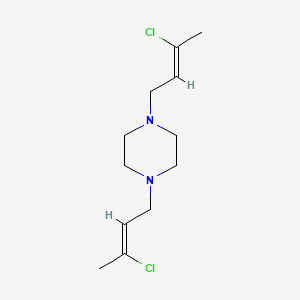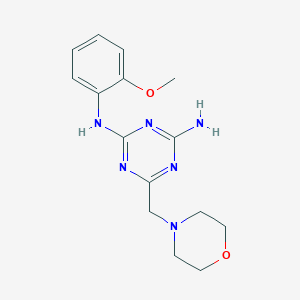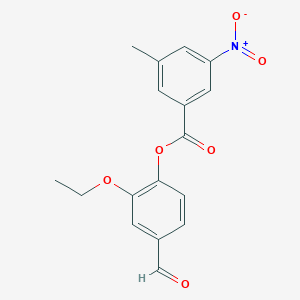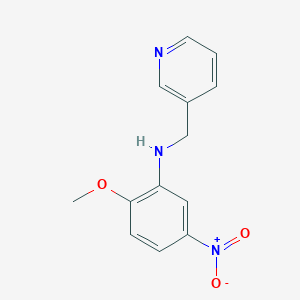
1,4-bis(3-chloro-2-buten-1-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-bis(3-chloro-2-buten-1-yl)piperazine, also known as BCBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the piperazine family and is known for its unique chemical properties, which make it an ideal candidate for various research applications. In
作用機序
The mechanism of action of 1,4-bis(3-chloro-2-buten-1-yl)piperazine is not fully understood, but studies have shown that it interacts with various cellular pathways and proteins. This compound has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. This inhibition leads to the upregulation of genes that are involved in cell cycle arrest and apoptosis, which can explain its anti-cancer properties. This compound has also been shown to interact with the protein alpha-synuclein, which is involved in the pathogenesis of Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, which can lead to the inhibition of tumor growth. This compound has also been shown to protect neurons from oxidative stress and prevent the formation of amyloid plaques, which can explain its potential applications in the treatment of neurological disorders. This compound has also been shown to have anti-inflammatory properties, which can be beneficial in the treatment of various inflammatory disorders.
実験室実験の利点と制限
One of the primary advantages of 1,4-bis(3-chloro-2-buten-1-yl)piperazine is its unique chemical properties, which make it an ideal candidate for various research applications. This compound is stable under various conditions and can be easily synthesized in large quantities. However, one of the limitations of this compound is its potential toxicity. Studies have shown that this compound can be toxic to cells at high concentrations, which can limit its potential applications in vivo.
将来の方向性
There are several future directions for the research of 1,4-bis(3-chloro-2-buten-1-yl)piperazine. One direction is to further explore its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential applications in the treatment of other types of cancer, such as breast cancer and lung cancer. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for various research applications.
Conclusion:
In conclusion, this compound is a unique chemical compound that has been extensively studied for its potential applications in scientific research. Its anti-cancer properties and potential applications in the treatment of neurological disorders make it an exciting area of research. While there are limitations to its use, further studies are needed to fully understand its potential applications and optimize its use in various research applications.
合成法
The synthesis of 1,4-bis(3-chloro-2-buten-1-yl)piperazine involves the reaction of 1,4-bis(3-chloro-2-hydroxypropyl)piperazine with 3-chloro-2-buten-1-ol in the presence of a base. This reaction yields this compound as a white crystalline solid with a high purity level. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
科学的研究の応用
1,4-bis(3-chloro-2-buten-1-yl)piperazine has been extensively studied for its potential applications in scientific research. One of the primary areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and can inhibit the growth and proliferation of cancer cells. This compound has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Researchers have found that this compound can protect neurons from oxidative stress and prevent the formation of amyloid plaques, which are associated with these disorders.
特性
IUPAC Name |
1,4-bis[(Z)-3-chlorobut-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20Cl2N2/c1-11(13)3-5-15-7-9-16(10-8-15)6-4-12(2)14/h3-4H,5-10H2,1-2H3/b11-3-,12-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNERIGSTFHSQPG-LPPGRIHKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1CCN(CC1)CC=C(C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/CN1CCN(CC1)C/C=C(\Cl)/C)/Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(4-tert-butylphenyl)acryloyl]amino}benzamide](/img/structure/B5866278.png)
![methyl 4-methyl-2-{[3-(4-methylphenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B5866285.png)
![5-[2-(4-fluorophenoxy)ethyl]-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5866289.png)



![{2-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5866318.png)
![2,4,6-trimethyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5866348.png)



![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B5866372.png)
![4-fluoro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5866378.png)
![methyl 3-{[benzyl(methyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5866384.png)